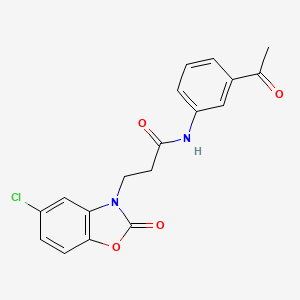

N-(3-acetylphenyl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Description

“N-(3-Acetylphenyl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide” is a synthetic small molecule characterized by a benzoxazole core substituted with a chloro group at position 5 and a propanamide side chain linked to a 3-acetylphenyl group. The 5-chloro substituent enhances lipophilicity and may influence binding affinity to biological targets, while the acetylphenyl group provides structural rigidity and hydrogen-bonding capabilities .

The compound’s synthesis likely follows established routes for propanamide derivatives, such as coupling activated carboxylic acids or acyl chlorides with substituted amines under Schotten-Baumann conditions .

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(22)12-3-2-4-14(9-12)20-17(23)7-8-21-15-10-13(19)5-6-16(15)25-18(21)24/h2-6,9-10H,7-8H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWGJZIIGGOWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

Acylation: The acetyl group can be introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the acetylphenylpropanoic acid derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the benzoxazole ring.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Notes:

- Benzoxazole vs. Benzothiazole : The target compound’s benzoxazole core is electronically distinct from the sulfone-containing benzothiazole in . The sulfone group increases polarity and may alter metabolic pathways, whereas the benzoxazole’s oxygen atom offers weaker electron-withdrawing effects .

- Chloro Substituent : The 5-chloro group in the target compound distinguishes it from BG16087 (), which lacks halogenation. Chlorine enhances membrane permeability and target binding in CNS-active compounds .

- Acetylphenyl Group : Shared with and , this group is critical for directing metal-catalyzed C–H functionalization and stabilizing ligand-receptor interactions .

Pharmacological and Physicochemical Properties

Biological Activity

N-(3-acetylphenyl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic compound that incorporates a complex structure featuring a benzoxazole moiety and an acetamido group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

- Benzoxazole Ring : Contributes to the compound's reactivity and biological activity.

- Chloro and Acetamido Substituents : These groups enhance the pharmacological properties of the molecule.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activities. In particular, studies have shown that derivatives of benzoxazole can effectively inhibit the growth of various pathogens:

The presence of halogenated substituents on the phenyl ring has been linked to increased lipophilicity, which facilitates cell membrane penetration, thereby enhancing antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| Jurkat Cells | <10 (significant activity) | Doxorubicin |

| A-431 Cells | <10 (significant activity) | Doxorubicin |

The mechanism of action appears to involve interactions with specific proteins involved in cell cycle regulation and apoptosis pathways. Molecular dynamics simulations have indicated that these compounds primarily interact through hydrophobic contacts with target proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR analysis:

- Substituent Positioning : The position of substituents on the phenyl ring significantly influences antimicrobial and anticancer activities.

- Functional Group Impact : The presence of electron-withdrawing groups (e.g., chloro) enhances biological activity by improving solubility and membrane permeability.

- Hydrophobic Interactions : The benzoxazole moiety contributes to strong hydrophobic interactions with biological targets.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

- Antimicrobial Screening : A study screened various N-substituted phenyl derivatives for antimicrobial potential using standard testing methods against multiple pathogens. The results indicated that certain structural modifications led to enhanced efficacy against Gram-positive bacteria while showing variable effects on Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays using Jurkat and A-431 cancer cell lines demonstrated that compounds with a similar structural backbone exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.